Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II))

Catalog No.
S909938
CAS No.
1026995-71-0
M.F
C30H28ClF5N2O2RuS
M. Wt
712.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroaminodiphenylethylpentafluorophenylksulfonyl...

CAS Number

1026995-71-0

Product Name

Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II))

IUPAC Name

[(1R,2R)-2-amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride

Molecular Formula

C30H28ClF5N2O2RuS

Molecular Weight

712.1 g/mol

InChI

InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t18-,19-;;;/m1.../s1

InChI Key

UWFMZLATRGEOIW-ZJPTYAPPSA-M

SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2]

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.[Cl-].[Ru+2]

Description

The exact mass of the compound Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Origin: Specific information on the origin or discovery of this particular compound is not readily available in scientific literature searches. Organometallic ruthenium complexes are generally synthesized in research laboratories for various applications [].
  • Significance: Ruthenium(II) complexes with cymene (p-cymene) ligands are being explored for their potential applications in catalysis, medicinal chemistry, and material science []. However, limited information exists on the specific applications of this particular compound.

Molecular Structure Analysis

  • Key Features: The molecule consists of a central ruthenium(II) ion bonded to two key components:
    • A cymene (p-cymene) ligand, which is an aromatic hydrocarbon molecule.
    • A bulky organic ligand containing a chlorinated amino group, a diphenylethyl group, a pentafluorobenzenesulfonyl group, and an amido group.
  • Notable Aspects: The bulky organic ligand likely influences the steric and electronic properties of the complex. The presence of the chloride and the pentafluorophenyl group might contribute to interesting reactivity or catalytic properties, but further research is needed [].

Chemical Reactions Analysis

  • Synthesis: There is no published information readily available on the specific synthesis of this compound. However, ruthenium(II) cymene complexes are typically prepared by reacting ruthenium precursors with cymene ligands under specific conditions [].
  • Decomposition: Decomposition pathways for this specific compound are not reported. Organometallic ruthenium complexes can decompose under various conditions, such as exposure to heat, light, or strong oxidizing agents [].
  • Other Reactions: Due to the lack of specific research on this compound, its involvement in other reactions is unknown. However, ruthenium(II) cymene complexes can participate in various catalytic reactions, such as hydrogenation, hydrosilylation, and olefin metathesis [].

Physical And Chemical Properties Analysis

  • Melting Point: The melting point of Chloroaminodiphenylethylpentafluorophenylksulfonyl)-amido((p-cymene)ruthenium(II)) is reported to be 244°C.
  • Other Properties: Data on other physical and chemical properties like boiling point, solubility, and stability is not available in scientific literature searches.
  • Catalysis: Ruthenium(II) complexes are studied for their ability to catalyze various chemical reactions, including hydrogenation, oxidation, and metathesis. These reactions are fundamental in organic synthesis and material science ScienceDirect.
  • Molecular Recognition: Ruthenium(II) complexes can be designed to bind to specific molecules with high affinity. This property makes them useful in sensors and biosensors for detecting biomolecules such as DNA or proteins Royal Society of Chemistry.
  • Photochemistry: Some ruthenium(II) complexes exhibit light-induced properties, making them interesting for applications in solar energy conversion and light-emitting devices National Center for Biotechnology Information: .

GHS Hazard Statements

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (50%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-16

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